7-Amino-2-(2-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide
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Overview
Description
7-Amino-2-(2-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide is a complex organic compound that belongs to the class of imidazo[1,5-B]pyridazines. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a phenyl group attached to an imidazo[1,5-B]pyridazin-3-YL cyanide core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-Amino-2-(2-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ketones or esters, followed by functionalization at various ring positions . Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity. Reaction conditions often include the use of solvents like acetic anhydride and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
7-Amino-2-(2-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 7-Amino-2-(2-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Compared to other similar compounds, 7-Amino-2-(2-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide is unique due to its specific functional groups and structural features. Similar compounds include other imidazo[1,5-B]pyridazines with different substituents, such as:
- 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3 one
- 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one These compounds may share some chemical and biological properties but differ in their specific activities and applications .
Properties
Molecular Formula |
C20H15N5O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-amino-2-(2-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C20H15N5O/c1-26-17-10-6-5-9-15(17)18-14(12-21)11-16-19(13-7-3-2-4-8-13)23-20(22)25(16)24-18/h2-11H,1H3,(H2,22,23) |
InChI Key |
HYUFMIQNKQCOKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=C(N=C3N)C4=CC=CC=C4)C=C2C#N |
Origin of Product |
United States |
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